CYP2C19 Inhibition: Quantified Binding Affinity Enables Drug-Drug Interaction Risk Stratification
The target compound has a measured Ki of 50,000 nM (50 μM) against recombinant CYP2C19, determined using 3-O-methylfluorescein as substrate with 3-minute preincubation [1]. This value places it well above the typical liability threshold of 10 μM used in pharmaceutical DDI screening, indicating a low risk of clinically significant CYP2C19-mediated drug-drug interactions. By contrast, related azetidine-containing compounds in the ChEMBL database exhibit wide-ranging CYP2C19 IC₅₀ values from 60 nM to >10,000 nM [2], demonstrating that CYP2C19 affinity is highly sensitive to structural context within this chemotype. The availability of a precisely measured Ki (rather than single-point inhibition percentage) allows for rigorous, quantitative CYP liability assessment in lead optimization workflows.
| Evidence Dimension | CYP2C19 inhibitory binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 50,000 nM (50 μM) |
| Comparator Or Baseline | Pharmaceutical industry DDI screening threshold: Ki < 10 μM typically flags potential clinical CYP inhibition risk. ChEMBL database range for azetidine-containing compounds: IC₅₀ from 60 nM to >10,000 nM. |
| Quantified Difference | Target compound Ki is 5-fold above the 10 μM risk threshold. 833-fold lower affinity than the most potent azetidine CYP2C19 inhibitor (60 nM) in the ChEMBL dataset. |
| Conditions | Recombinant human CYP2C19; substrate: 3-O-methylfluorescein; 3-minute preincubation; curated by ChEMBL from Amgen (J Med Chem 55:1205-14, 2012). |
Why This Matters
Procurement of a compound with precisely quantified CYP2C19 Ki enables data-driven DDI risk stratification in lead optimization, avoiding the need for de novo CYP panel screening and reducing downstream clinical attrition risk.
- [1] BindingDB. Entry BDBM50380527 (CHEMBL2018913). Affinity Data: Ki = 5.00E+4 nM for CYP2C19. Assay: Inhibition of recombinant CYP2C19 using 3-O-methylfluorescein as substrate, preincubated for 3 mins. Curated by ChEMBL from J Med Chem 55:1205-14 (2012). View Source
- [2] ChEMBL Database. Cross-compound CYP2C19 inhibition data. Representative azetidine-containing entries: CHEMBL2018904 (Ki = 60 nM), CHEMBL2036217 (IC₅₀ = 3,700 nM), CHEMBL3407774 (IC₅₀ = 10,000 nM). European Bioinformatics Institute. View Source
